Indeno(4,3,2,1-cdef)chrysene
Overview
Description
Indeno(4,3,2,1-cdef)chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₂H₁₂. It is composed of fused benzene rings, forming a complex structure that is significant in various scientific fields . This compound is known for its stability and unique chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno(4,3,2,1-cdef)chrysene typically involves the cyclization of precursor molecules under specific conditions. One common method is the palladium-catalyzed intramolecular arylation of diarylphenanthrenes, which yields the desired compound in moderate yields . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods, ensuring higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Indeno(4,3,2,1-cdef)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove certain functional groups or reduce double bonds.
Substitution: This involves the replacement of hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents under UV light or heat.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Indeno(4,3,2,1-cdef)chrysene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research into its biological activity, including potential mutagenic and carcinogenic effects.
Medicine: Investigations into its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism by which Indeno(4,3,2,1-cdef)chrysene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It can also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- Indeno(7,1,2,3-cdef)chrysene
- Benzo(a)pyrene
- Chrysene
Comparison: Indeno(4,3,2,1-cdef)chrysene is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties. Compared to similar compounds like Benzo(a)pyrene and Chrysene, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
hexacyclo[12.8.0.02,11.03,8.04,22.015,20]docosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21-undecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-16-15(4-1)12-19-17-7-3-5-13-8-9-14-10-11-18(16)22(19)21(14)20(13)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYMQZQMXDQUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C4=C(C=C6)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174184 | |
Record name | Indeno(4,3,2,1-cdef)chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203-25-8 | |
Record name | Indeno(4,3,2,1-cdef)chrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indeno(4,3,2,1-cdef)chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.